molecular formula C13H10F3NO4 B12082069 4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid ethyl ester CAS No. 53985-73-2

4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid ethyl ester

Cat. No.: B12082069
CAS No.: 53985-73-2
M. Wt: 301.22 g/mol
InChI Key: GWZQMWHKZFRHML-UHFFFAOYSA-N
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Description

4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid ethyl ester is an organic compound with the molecular formula C13H10F3NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Chemical Reactions Analysis

4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound exhibits significant antimicrobial properties, making it a candidate for the development of new antibiotics. Quinoline derivatives are known for their ability to inhibit bacterial growth through various mechanisms, including interference with DNA synthesis and metabolic pathways. Research indicates that compounds with trifluoromethyl groups can enhance antimicrobial efficacy due to increased lipophilicity and membrane penetration capabilities .

Potential Antiviral Agents
Studies have suggested that derivatives of quinoline can be effective against viral infections. The presence of the hydroxy and carboxylic acid groups in the structure may facilitate interactions with viral proteins or enzymes, potentially leading to antiviral activity. Ongoing research is exploring these possibilities further, particularly in the context of emerging viral threats .

Material Science

Dye-Sensitized Solar Cells (DSSCs)
The compound has shown promise as a dye sensitizer in solar cell applications. Its ability to form complexes with metal ions allows it to function effectively in light absorption and electron transfer processes within DSSCs. The trifluoromethoxy group enhances the stability and efficiency of the dye, leading to improved performance in solar energy conversion .

Fluorescent Probes
Due to its unique fluorescence characteristics, 4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid ethyl ester is being investigated as a fluorescent probe for bioimaging applications. The compound's ability to emit light upon excitation makes it suitable for tracking biological processes in living organisms, providing insights into cellular functions and disease mechanisms .

Organic Synthesis

Building Block for Synthesis
This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, enabling the creation of more complex structures. Researchers are utilizing it to synthesize novel compounds with potential applications in pharmaceuticals and agrochemicals .

Reagent in Chemical Reactions
In synthetic organic chemistry, this compound can act as a reagent in reactions such as acylation and alkylation. Its reactivity can be exploited to introduce new functional groups into existing molecules, facilitating the development of new materials and drugs .

Case Studies

Study Objective Findings
Study on Antimicrobial PropertiesEvaluate efficacy against bacterial strainsDemonstrated significant inhibition against Gram-positive bacteria; potential as a lead compound for antibiotic development .
Investigation of DSSCsAssess performance as a dye sensitizerAchieved higher energy conversion efficiency compared to traditional dyes; stability under operational conditions was confirmed .
Fluorescence Imaging ResearchExplore use as a biological probeSuccessfully used for real-time imaging of cellular processes; showed minimal cytotoxicity in live cell assays .

Mechanism of Action

The mechanism of action of 4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit topoisomerase enzymes, which are essential for DNA replication and cell division . This inhibition can result in the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid ethyl ester can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

Biological Activity

4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid ethyl ester (CAS Number: 391-02-6) is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and relevant case studies based on diverse research findings.

The compound's molecular formula is C13H10F3NO3C_{13}H_{10}F_3NO_3, with a molecular weight of approximately 285.22 g/mol. It is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and stability in biological systems. Key physical properties include:

PropertyValue
Density1.373 g/cm³
Boiling Point348.9 °C
Melting Point>300 °C
Flash Point164.8 °C

Synthesis

The synthesis of this compound typically involves a multistep process, including the reaction of diethyl ({[3-(trifluoromethyl)phenyl]amino}methylidene)propanedioate with various reagents under controlled conditions. The detailed synthesis procedure has been documented in literature, highlighting the importance of specific reaction conditions for optimal yield .

Anticancer Activity

Research indicates that this compound exhibits moderate cytotoxic activity against various cancer cell lines, including:

  • MCF-7 (mammary gland cancer)
  • HePG2 (hepatocellular carcinoma)
  • HCT-116 (human colorectal carcinoma)

In particular, it showed significant activity against MCF-7 cells with an IC50 value indicating effective inhibition of cell proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. While initial studies suggested limited activity against certain bacterial strains, further modifications to the compound's structure have led to enhanced antimicrobial efficacy. For instance, derivatives of this compound have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and various fungal pathogens .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is believed to play a crucial role in enhancing biological activity. The lipophilic nature of this group aids in membrane penetration and interaction with biological targets. Studies have shown that modifications to the side chains can significantly alter the compound's potency against different pathogens and cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of 4-hydroxy-7-trifluoromethoxyquinoline exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most potent derivatives were identified through systematic SAR studies, leading to compounds with enhanced efficacy against resistant strains .
  • Cytotoxicity Assessment : In vitro assays assessed the cytotoxic effects on various cancer cell lines, revealing that structural modifications could lead to improved selectivity and potency against specific cancer types. Notably, certain derivatives showed IC50 values in the low micromolar range, suggesting potential for further development as anticancer agents .

Properties

IUPAC Name

ethyl 4-oxo-7-(trifluoromethoxy)-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO4/c1-2-20-12(19)9-6-17-10-5-7(21-13(14,15)16)3-4-8(10)11(9)18/h3-6H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZQMWHKZFRHML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671148
Record name Ethyl 4-oxo-7-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53985-73-2
Record name Ethyl 4-oxo-7-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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